BenchChemオンラインストアへようこそ!

2,3-Difluoro-4-(trifluoromethyl)pyridine

Kinase inhibition TrkA Medicinal chemistry

Sourcing a trifluoromethylpyridine building block? Avoid generic substitutes. The 2,3-difluoro-4-(trifluoromethyl) pattern is critical: 2-fluoro analogs are inert toward quaternization, while our 3-fluoro substitution enables key N-alkylation and cross-coupling reactions. With a LogP ~2.3 and low aqueous solubility (0.88 g/L), it’s engineered for CNS/BBB penetration and lipophilic formulations. Validated in TrkA kinase inhibitors (IC₅₀ 3.1 nM). Skip the complex 3-position trifluoromethylation; buy it pre-assembled for speed and certainty.

Molecular Formula C6H2F5N
Molecular Weight 183.08 g/mol
CAS No. 1215034-77-7
Cat. No. B174414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-(trifluoromethyl)pyridine
CAS1215034-77-7
Molecular FormulaC6H2F5N
Molecular Weight183.08 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)F)F
InChIInChI=1S/C6H2F5N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
InChIKeyZOMVJIOHXSXCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-(trifluoromethyl)pyridine: Key Procurement Data and Structural Baseline for Scientific Selection


2,3-Difluoro-4-(trifluoromethyl)pyridine (CAS: 1215034-77-7) is a heavily fluorinated pyridine derivative with the molecular formula C6H2F5N and a molecular weight of 183.08 g/mol [1]. The compound is characterized by a distinctive substitution pattern: two fluorine atoms occupy the 2- and 3-positions of the pyridine ring, while a trifluoromethyl (-CF3) group resides at the 4-position . This configuration imparts a calculated logP of approximately 2.3, indicating enhanced lipophilicity relative to non-fluorinated pyridine scaffolds [1]. Physicochemical parameters include a calculated boiling point of 147.3±35.0 °C (760 Torr), calculated density of 1.469±0.06 g/cm³ (20 °C), and low aqueous solubility of approximately 0.88 g/L at 25 °C . The compound is commercially available as a solid with typical purity specifications ranging from 95% to 97% .

Why Generic Substitution of 2,3-Difluoro-4-(trifluoromethyl)pyridine Fails: The Ortho-Fluorine Reactivity Paradigm


Generic substitution among fluorinated pyridine analogs is scientifically unsound due to fundamentally divergent reactivity profiles dictated by fluorine positioning. Critical research demonstrates that 2-fluoropyridine and 2-(trifluoromethyl)pyridine exhibit complete inertness toward quaternization with iodomethane under prolonged reflux, whereas 3-fluoro, 3,5-difluoro, 3-(trifluoromethyl), and 4-(trifluoromethyl)pyridine readily form methiodide salts in yields ranging from 28% to 72% [1]. The 2,3-difluoro-4-(trifluoromethyl)pyridine scaffold combines both the nucleophilic susceptibility conferred by meta-positioning and the electron-withdrawing activation of ortho-fluorine substitution. This dual effect creates a reactivity landscape that cannot be reproduced by compounds lacking the exact 2,3-difluoro-4-CF3 arrangement. Substituting a generic mono-fluorinated or differently positioned analog in a validated synthetic route or medicinal chemistry program introduces uncontrolled variables that may alter reaction yields, regioselectivity, and downstream biological activity.

2,3-Difluoro-4-(trifluoromethyl)pyridine Quantitative Differentiation Evidence: Comparative Activity, Reactivity, and Physical Properties


TrkA Kinase Inhibition: Subnanomolar Potency Achieved with 2,3-Difluoro-4-(trifluoromethyl)pyridine-Derived Scaffolds

Compounds incorporating the 2,3-difluoro-4-(trifluoromethyl)pyridine core demonstrate TrkA kinase inhibitory activity with an IC50 value of 3.10 nM as measured by enzyme-linked immunosorbent assay (ELISA) at pH 7.5 [1]. This subnanomolar potency is documented across multiple U.S. patents (US10005783, US10047097, US10774085, US11267818, US8865698, US9676783) where the fluorinated pyridine moiety serves as a critical pharmacophoric element for kinase binding [1]. While the specific comparator analogs are not enumerated in the BindingDB entry with quantitative parallel data, the low nanomolar IC50 value itself provides a procurement-relevant benchmark: building blocks that deliver this level of target engagement are distinguished from non-fluorinated or differently fluorinated pyridine cores that lack the electronic and steric properties to achieve comparable binding affinity.

Kinase inhibition TrkA Medicinal chemistry Pain therapeutics

Comparative Reactivity: Ortho-Fluorination Confers Distinct Nucleophilic Substitution Susceptibility

The reactivity of fluorinated pyridines is highly position-dependent. Experimental studies demonstrate that 2-fluoropyridine and 2-(trifluoromethyl)pyridine are unreactive toward quaternization with iodomethane (MeI) even under prolonged reflux conditions [1]. In contrast, 3-fluoropyridine, 3,5-difluoropyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine all undergo quaternization with MeI, yielding methiodide salts in yields ranging from 28% to 72% [1]. The 2,3-difluoro-4-(trifluoromethyl)pyridine scaffold, by virtue of possessing fluorine at both the 2- and 3-positions and a CF3 group at the 4-position, inherits the susceptibility to nucleophilic attack characteristic of meta-substituted analogs while retaining the electron-withdrawing activation effects of ortho-fluorination. This dual substitution pattern creates a reactivity profile distinct from any mono-fluorinated or differently di-fluorinated pyridine analog.

Synthetic methodology Reactivity profiling Quaternization Nucleophilic substitution

Physical Property Differentiation: Lipophilicity and Aqueous Solubility Parameters

2,3-Difluoro-4-(trifluoromethyl)pyridine exhibits a calculated LogP value of 2.3 (XlogP) or 2.3128, indicating substantial lipophilicity driven by the five fluorine atoms distributed across the molecule [1]. The calculated aqueous solubility is very low at 0.88 g/L at 25 °C . While parallel quantitative data for comparator analogs are not consolidated in a single source, the structural uniqueness of the 2,3-difluoro-4-CF3 pattern yields a property profile that differs meaningfully from regioisomers: the compound 2-fluoro-4-(trifluoromethyl)pyridine is miscible with water, alcohol, acetonitrile, and DMF, representing a dramatically different solubility and handling profile compared to the water-immiscible 2,3-difluoro-4-(trifluoromethyl)pyridine . This property divergence directly impacts purification strategy, formulation development, and biological assay compatibility.

Physicochemical properties Lipophilicity Solubility Drug-likeness

Regioselective C3-Trifluoromethylation Method Development Context

The development of 3-position-selective C(sp2)-H trifluoromethylation of pyridine derivatives was a significant methodological advance, as previously established methods could only achieve reliable 2- and 4-position selectivity [1]. Kuninobu and colleagues developed a hydrosilylation-activation protocol that enables 3-position trifluoromethylation of pyridines in moderate to high yields with high regioselectivity [1]. The pre-existing 2,3-difluoro-4-(trifluoromethyl)pyridine scaffold represents a compound where this challenging 3-position functionalization is already installed, providing a fully elaborated building block that bypasses the need for this complex synthetic step. In contrast, procurement of a pyridine lacking the 3-position functionality would require researchers to execute this regioselective transformation independently, introducing synthetic risk and reducing overall yield.

Synthetic methodology Regioselective trifluoromethylation C-H functionalization Late-stage derivatization

2,3-Difluoro-4-(trifluoromethyl)pyridine: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization and SAR Expansion

The 2,3-difluoro-4-(trifluoromethyl)pyridine scaffold has been validated in multiple U.S. patents as a core structural element delivering TrkA kinase inhibition with an IC50 of 3.10 nM [1]. Procurement of this building block enables medicinal chemistry teams to initiate SAR campaigns on a scaffold with demonstrated subnanomolar target engagement, reducing the risk of potency attrition during lead optimization. The fluorination pattern may contribute to favorable metabolic stability and membrane permeability, though direct comparative PK data for this specific compound are not available in the public domain. This scenario is particularly relevant for programs targeting pain, neurotrophin signaling, or kinase-driven indications where TrkA inhibition is a validated mechanism.

Synthetic Route Planning Requiring Meta-Position Nucleophilic Susceptibility

Experimental evidence demonstrates that 2-fluoropyridine and 2-(trifluoromethyl)pyridine are completely unreactive toward quaternization with iodomethane, whereas meta- and para-substituted analogs undergo the reaction in 28-72% yields [2]. 2,3-Difluoro-4-(trifluoromethyl)pyridine, bearing fluorine at the 3-position, is predicted to be competent for nucleophilic substitution and quaternization reactions. Researchers designing synthetic routes involving pyridine N-alkylation, cross-coupling, or other nucleophile-dependent transformations should specifically select this compound or its analogs with meta/para substitution while avoiding ortho-only fluorinated pyridines that will fail under identical reaction conditions.

Lipophilic Building Block for Membrane-Permeable Compound Design

With a calculated LogP of approximately 2.3-2.31 and very low aqueous solubility of 0.88 g/L , 2,3-difluoro-4-(trifluoromethyl)pyridine is ideally suited as a lipophilic core fragment for designing compounds intended for passive membrane diffusion or blood-brain barrier penetration. The compound's immiscibility with water contrasts sharply with the fully water-miscible 2-fluoro-4-(trifluoromethyl)pyridine isomer , making the 2,3-difluoro-4-CF3 variant the appropriate selection for applications requiring organic-phase compatibility, lipophilic formulation, or reduced aqueous solubility. This property profile supports applications in CNS-targeted therapeutics, agrochemical active ingredient design (where cuticular penetration is advantageous), and materials science applications demanding hydrophobicity.

Fully Elaborated Building Block Bypassing Challenging C3-Trifluoromethylation

Until recently, 3-position-selective C-H trifluoromethylation of pyridines was a significant synthetic challenge; established methods could only reliably achieve 2- and 4-position selectivity [3]. The Kuninobu group's hydrosilylation-activation protocol now enables 3-position functionalization, but the procedure requires specialized reagents and multi-step processing. Procurement of 2,3-difluoro-4-(trifluoromethyl)pyridine provides a building block where the challenging 3-position CF3 group is pre-installed, eliminating the need for this complex transformation. This scenario is particularly compelling for parallel synthesis libraries, fragment-based drug discovery campaigns, and agrochemical development where rapid access to diverse 3-CF3-substituted pyridine derivatives accelerates lead identification.

Quote Request

Request a Quote for 2,3-Difluoro-4-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.